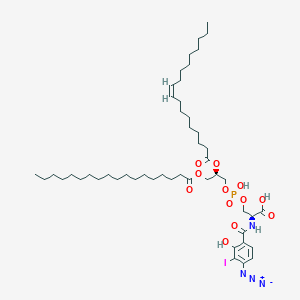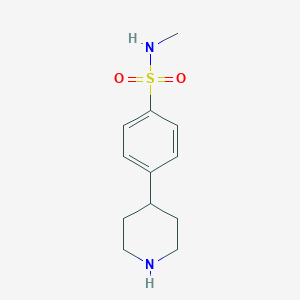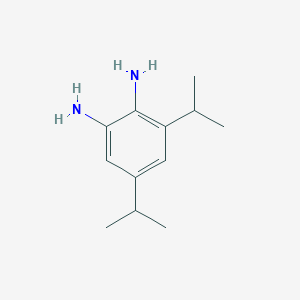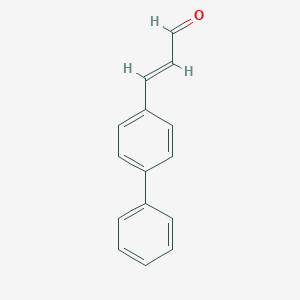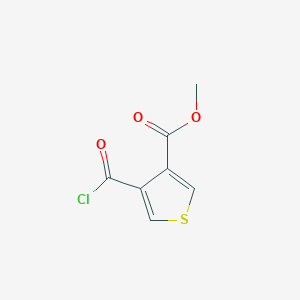
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound used in various scientific research studies. It is a heterocyclic compound that contains a thiophene ring. This compound has been studied for its potential applications in the field of medicinal chemistry and drug discovery. In
Aplicaciones Científicas De Investigación
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential use as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.
Mecanismo De Acción
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the pathogenesis of Alzheimer's disease. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has potential applications in the field of medicinal chemistry and drug discovery. Further studies are needed to determine its safety and efficacy in humans. Future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, it could be explored for its potential use in other therapeutic areas, such as cancer and infectious diseases.
In conclusion, Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that has potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans, and future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of various diseases.
Métodos De Síntesis
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenecarbonyl chloride. The second step involves the reaction of 3-thiophenecarbonyl chloride with methyl alcohol to form Methyl 3-thiophenecarboxylate. The final step involves the reaction of Methyl 3-thiophenecarboxylate with phosgene to form Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate.
Propiedades
Número CAS |
116722-20-4 |
|---|---|
Nombre del producto |
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate |
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
methyl 4-carbonochloridoylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3 |
Clave InChI |
MCIHTHQGHWGHHX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1C(=O)Cl |
SMILES canónico |
COC(=O)C1=CSC=C1C(=O)Cl |
Sinónimos |
3-Thiophenecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
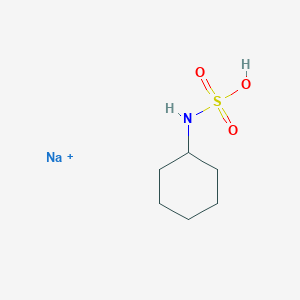
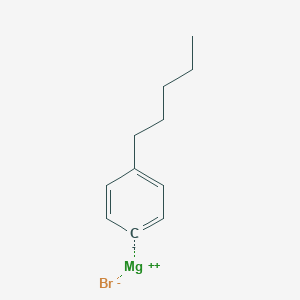
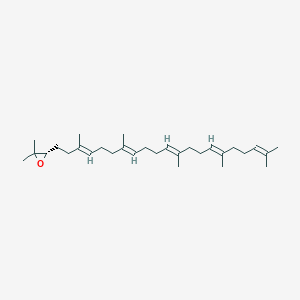
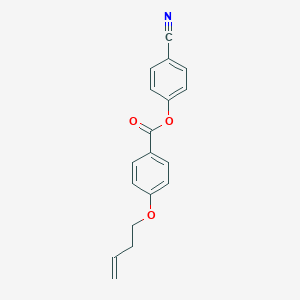
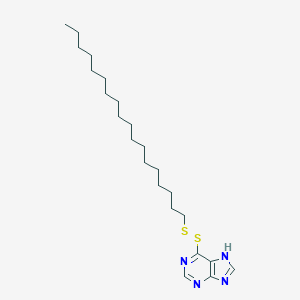
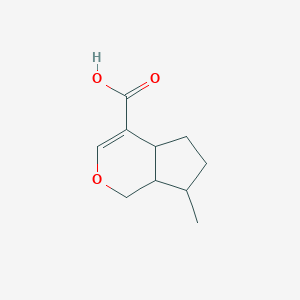
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)
